N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide
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Overview
Description
“N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole ring is a key component of many biologically active compounds and drugs .
Synthesis Analysis
The synthesis of similar compounds involves the N-arylation of imidazole with 4-fluorobenzaldehyde using a catalyst, which gives 4-(1H-imidazol-1-yl) benzaldehyde . This compound is then treated with substituted acetophenones to yield corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride results in the title compounds .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include N-arylation, treatment with substituted acetophenones, and reaction with guanidine hydrochloride .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Medicinal Chemistry and Drug Design
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide and related compounds have been extensively studied for their potential in medicinal chemistry and drug design, particularly for their roles in targeting specific receptors or enzymes within the body. For example, imidazo[1,2-a]pyrimidine derivatives have been identified for their capability to inhibit specific biological pathways, showing promise in the treatment of various diseases, including cancer (Linton et al., 2011). These compounds are part of a broader effort to develop more targeted therapies with fewer side effects.
Antiviral Research
Compounds structurally related to this compound have been explored for their antiviral properties. For instance, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed and prepared, showing potential as antirhinovirus agents, indicating the versatility of this chemical framework in developing new antiviral medications (Hamdouchi et al., 1999).
Gene Therapy and Cell Research
Research has also delved into the use of pyrrole-imidazole polyamides, close relatives to the compound , for their potential in gene therapy and cell research. These molecules can be designed to bind specific DNA sequences, offering a way to control gene expression, which is crucial for the development of gene-based treatments for diseases (Nagashima et al., 2009). This application represents a cutting-edge approach to treating genetic disorders and cancers.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . The interaction with these targets can lead to changes in cellular processes, resulting in the observed therapeutic effects .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that they can have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its absorption and distribution in the body . .
Future Directions
The future directions for “N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide” and similar compounds could involve further testing and development as potential inhibitors for various diseases. For example, a new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors . These compounds were tested against V600EBRAF and screened on NCI 60 cancer cell lines .
properties
IUPAC Name |
N-(6-imidazol-1-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c22-16(13-7-11-3-1-2-4-12(11)23-13)20-14-8-15(19-9-18-14)21-6-5-17-10-21/h1-10H,(H,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQVRIHECRJOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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